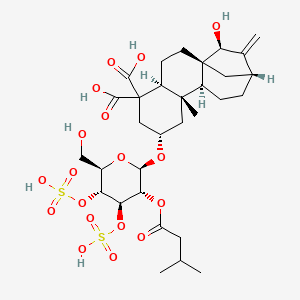

Carboxyatractyloside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxyatractyloside (CATR) is a highly toxic diterpene glycoside . It inhibits the ADP/ATP translocase and is about 10 times more potent than its analog atractyloside . While atractyloside is effective in the inhibition of oxidative phosphorylation, this compound is considered to be more effective .

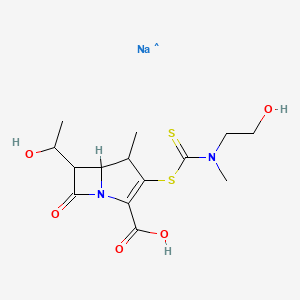

Molecular Structure Analysis

The molecular formula of this compound is C31H46O18S2 . Its average mass is 846.997 Da and its monoisotopic mass is 846.124329 Da .

Chemical Reactions Analysis

This compound is known to inhibit the ADP/ATP translocase . This inhibition is not reversed by increasing the concentration of adenine nucleotides, unlike its counterpart atractyloside .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Activité acaricide

Il a été constaté que le carboxyatractyloside possède une activité acaricide, en particulier contre la tétranyque à deux points, Tetranychus urticae . Il a été constaté qu'il provoquait une mortalité significative, inhibait l'oviposition, réduisait la viabilité des œufs et inhibait la natalité . Cela en fait un candidat potentiel pour le développement de nouveaux acaricides pour la protection des cultures .

Caractérisation structurale

L'élucidation structurale du this compound diterpénoïde glycosylé isolé des racines de Chamaeleon gummifer Cass. (Asteraceae) a été rapportée . Cela peut aider à comprendre les propriétés chimiques et les applications potentielles de ce composé .

Applications agricoles

Les métabolites secondaires d'origine végétale comme le this compound suscitent un grand intérêt pour leur utilisation potentielle dans les applications agricoles, en particulier dans la lutte contre les ravageurs arthropodes .

Médecine légale

Une méthode validée pour quantifier l'atractyloside et le this compound dans le sang par HPLC-HRMS/MS a été développée . Cette méthode répond aux critères de spécificité requis pour une application en médecine légale .

Toxicologie

Le this compound est connu pour être un composé toxique présent dans de nombreuses plantes, causant des intoxications mortelles dans le monde entier . La méthode validée pour sa quantification peut fournir des preuves d'ingestion d'ATR et de CATR qui peuvent conduire à un empoisonnement <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.

Mécanisme D'action

Safety and Hazards

Carboxyatractyloside is highly toxic and can be harmful if swallowed, in contact with skin, or if inhaled . Symptoms of this compound poisoning may include abdominal pain, nausea and vomiting, drowsiness, palpitations, sweating, and trouble breathing . In severe cases, convulsions, liver failure, and loss of consciousness may develop, which can lead to death .

Analyse Biochimique

Biochemical Properties

Carboxyatractyloside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carboxyatractyloside involves the conversion of Atractyloside to Carboxyatractyloside through carboxylation.", "Starting Materials": [ "Atractyloside", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Atractyloside is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of atractyloside.", "The sodium salt of atractyloside is then reacted with carbon dioxide in the presence of methanol and water to form the carboxylated product.", "The carboxylated product is then acidified with hydrochloric acid to form Carboxyatractyloside as a white solid.", "The solid is then filtered and washed with water to obtain the pure compound." ] } | |

Numéro CAS |

33286-30-5 |

Formule moléculaire |

C31H46K2O18S2 |

Poids moléculaire |

849.0 g/mol |

Nom IUPAC |

(1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |

Clé InChI |

RWEZIQDTEROURZ-WWJHHVHBSA-N |

SMILES isomérique |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |

SMILES canonique |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |

Apparence |

Solid powder |

Numéros CAS associés |

33286-30-5 (di-potassium salt) |

Synonymes |

Gummiferin; Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)

![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)